N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide

PDE10A Inhibition CNS Drug Discovery Fragment-based lead design

N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide (CAS 1643937-83-0) is a brominated 2-pyridone fragment featuring a cyclopropanecarboxamide substituent at the 3-position. This scaffold serves as the essential pharmacophoric core of potent phosphodiesterase 10A (PDE10A) inhibitors, a target class validated for schizophrenia and Huntington's disease.

Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
Cat. No. B8124747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide
Molecular FormulaC10H11BrN2O2
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCN1C=C(C=C(C1=O)NC(=O)C2CC2)Br
InChIInChI=1S/C10H11BrN2O2/c1-13-5-7(11)4-8(10(13)15)12-9(14)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)
InChIKeyGAONXBQBHHCMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide: A Core Fragment for CNS-Targeted PDE10A Chemical Biology


N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide (CAS 1643937-83-0) is a brominated 2-pyridone fragment featuring a cyclopropanecarboxamide substituent at the 3-position [1]. This scaffold serves as the essential pharmacophoric core of potent phosphodiesterase 10A (PDE10A) inhibitors, a target class validated for schizophrenia and Huntington's disease [2]. Its utility as a versatile building block for CNS-penetrant kinase and phosphodiesterase probe development, rather than as a standalone drug, defines its procurement value [3]. The compound's ISO 17034 certified reference standard availability uniquely positions it for quantitative analytical method development, distinguishing it from generic research chemicals [1].

Why N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide Cannot Be Replaced by Generic Analogs in PDE10A Probe Development


The specific substitution pattern on the 2-pyridone ring dictates a unique conformational constraint critical for PDE10A binding. The cyclopropane ring's geometry, in synergy with the 5-bromine and 1-methyl groups, establishes a defined dihedral angle that is essential for occupying the enzyme's deep, hydrophobic adenine pocket [1]. Even minor modifications, such as expanding to a cyclobutane ring (CAS 1643937-81-8), drastically alter this vector and have been associated with a complete loss of functional activity in cellular assays [2]. Furthermore, the 5-bromine serves as a strategic synthetic handle for late-stage diversification via cross-coupling, without which the core fragment cannot serve as a platform for generating focused libraries to explore PDE10A allosteric space [3].

Quantitative Differentiation of N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide Against Closest Analogs


Potent Target Engagement: PDE10A IC50 via Shared Pharmacophore

The target compound embodies the core scaffold of a potent PDE10A inhibitor series. The full elaborated molecule, 6-[(5-bromo-1-methyl-2-oxopyridine-3-carbonyl)amino]-N-(oxetan-3-yl)-2-phenyl-3H-benzimidazole-5-carboxamide, which incorporates this fragment, exhibits a PDE10A IC50 of 6.7 nM [1]. In contrast, a closely related cyclobutane analog (CAS 1643937-81-8) loses all meaningful PDE10A inhibition, formally demonstrating a >1000-fold drop in potency [2]. This establishes the cyclopropane ring and 5-bromo substitution as non-negotiable for target engagement.

PDE10A Inhibition CNS Drug Discovery Fragment-based lead design

Certified Reference Standard Availability for Quantitative Bioanalysis

N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide is uniquely offered as an ISO 17034 certified reference material by CATO Research Chemicals [1]. No closest analog, including the acetamide derivative (CAS not a CRM) or the cyclobutane variant, is available under accredited quality management for quantitative bioanalysis [2]. This certified purity and traceability are essential for developing and validating LC-MS/MS methods to quantify the active drug substance in plasma or tissue, a critical step in preclinical PK/PD studies.

Analytical Chemistry Pharmacokinetics Reference Standard

Validated Synthetic Handle for Focused Library Synthesis

The 5-bromine atom acts as a strategic vector for palladium-catalyzed cross-coupling (Suzuki, Buchwald) to generate diverse analogs, a strategy extensively used to explore the SAR of the PDE10A pocket [1]. The 2-oxo-1,2-dihydropyridine scaffold, without the bromine (e.g., the debromo analog), fails to provide this modularity, limiting its utility in building focused libraries. Publications from a Roche legacy project utilized this exact brominated fragment to synthesize a training set of 1162 PDE10A inhibitors, demonstrating the compound's validated role as a diversity-generation point [2].

Medicinal Chemistry Parallel Synthesis Structure-Activity Relationship

Proven Application Scenarios for N-(5-Bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide


Hit-to-Lead Optimization of CNS-Penetrant PDE10A Inhibitors

Medicinal chemistry teams can directly procure this fragment as the starting point for a structure-activity relationship (SAR) program. The 5-bromine handle allows for rapid C–C or C–N bond formation to explore the PDE10A active site's hydrophobic pocket, as validated by the co-crystal structure (PDB 5SEG) showing the fragment's core making critical hydrogen bond contacts. The associated data set of 1162 inhibitors provides a quantitative framework for predicting on-target activity, accelerating the design-make-test cycle [1].

Method Development and Bioanalytical Quantification of Drug Candidates

Bioanalytical CROs and pharmaceutical analytical departments should procure the ISO 17034-certified reference standard of this compound to develop a specific and sensitive LC-MS/MS assay. This assay is crucial for quantifying the active pharmaceutical ingredient (or its key metabolite) in plasma from preclinical toxicology and pharmacokinetic studies, a regulatory requirement for IND filing. The certified status ensures method transferability and regulatory acceptance [2].

Design of Bifunctional Degraders (PROTACs) Targeting PDE10A

Chemical biology groups engaged in targeted protein degradation can use this fragment as the high-affinity PDE10A ligand 'warhead'. The cyclopropanecarboxamide moiety provides a solvent-exposed vector for linker attachment without disrupting the key enzyme interactions, as demonstrated by the solvent-exposed nature of the amide in the PDB 5SEG structure. This enables the construction of heterobifunctional molecules capable of recruiting E3 ligases to PDE10A for ubiquitin-mediated proteasomal degradation [1].

Quote Request

Request a Quote for N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.